N-(4-fluorobenzyl)-5-methyl-3-isoxazolecarboxamide
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Overview
Description
“N-(4-fluorobenzyl)-5-methyl-3-isoxazolecarboxamide” is a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-fluorobenzyl” part suggests a benzene ring with a fluorine atom at the 4-position and a methyl group attached to the nitrogen of the isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely involve an isoxazole ring with a fluorobenzyl group attached to the nitrogen and a carboxamide group attached to the 3-position of the ring . The exact structure and properties would depend on the specific arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted . Isoxazole rings can participate in various reactions, and the presence of the fluorobenzyl group could also influence its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as its size, shape, functional groups, and the presence of the fluorine atom would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Neuroprotective Agent in Ischemic Stroke
N-(4-fluorobenzyl)-5-methyl-3-isoxazolecarboxamide: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Research indicates that compounds with similar structures can increase the activity of antioxidant enzymes like SOD, CAT, and GPx, while decreasing LDH release, which is indicative of reduced cell damage. By activating the PI3K/AKT pathway, these compounds can significantly increase the survival rate of nerve cells, thus protecting against ischemic injury .
Mechanism of Action
Target of Action
Similar compounds such as 4-(4-fluorobenzyl)piperidine and (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide have been reported to interact with Beta-secretase 1 in humans. Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
This interaction could potentially alter the normal functioning of the protein, leading to downstream effects .
Biochemical Pathways
Given its potential interaction with beta-secretase 1, it might influence the pathways related to the formation of myelin sheaths in peripheral nerve cells .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its potential interaction with beta-secretase 1, it might influence the formation of myelin sheaths in peripheral nerve cells .
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHGWHBCSFTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-5-methyl-1,2-oxazole-3-carboxamide |
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